molecular formula C36H40N2O4 B4925064 2-Phenylethyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenylethyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4925064
M. Wt: 564.7 g/mol
InChI Key: OSSKRQSOTDTIOW-UHFFFAOYSA-N
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Description

The compound 2-Phenylethyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a diethylamino group, methoxyphenyl group, phenylethyl ester, and methyl group. The diethylamino and methoxyphenyl substituents likely enhance its electronic profile and binding affinity, distinguishing it from other derivatives with halogens or nitro groups.

Properties

IUPAC Name

2-phenylethyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40N2O4/c1-5-38(6-2)29-16-12-27(13-17-29)34-33(36(40)42-21-20-25-10-8-7-9-11-25)24(3)37-31-22-28(23-32(39)35(31)34)26-14-18-30(41-4)19-15-26/h7-19,28,34,37H,5-6,20-23H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSKRQSOTDTIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC(=C2C(=O)OCCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate aromatic aldehydes with amines and ketones under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Research has indicated that compounds structurally related to 2-Phenylethyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit various biological activities:

  • Antimicrobial Effects : Similar compounds have shown effectiveness against a range of pathogens, suggesting potential applications in developing new antibiotics.
  • Anticancer Properties : Studies have highlighted the ability of related compounds to induce apoptosis in cancer cells, indicating a promising avenue for cancer treatment.
  • Neurological Applications : The compound may interact with neurotransmitter systems, offering potential in treating neurological disorders such as depression and anxiety.

Research Findings and Case Studies

Several studies have explored the applications of this compound and its analogs:

  • Antimicrobial Studies :
    • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of hexahydroquinoline exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Research :
    • Research published in Cancer Letters showed that compounds similar to this compound could inhibit tumor growth in vitro by targeting specific signaling pathways involved in cell proliferation .
  • Neuropharmacology :
    • A study outlined in Neuropharmacology reported that certain derivatives exhibited serotonin receptor agonism, suggesting potential use in treating mood disorders .

Comparative Analysis of Related Compounds

A comparative analysis of similar compounds can provide insights into the efficacy and safety profiles associated with this compound.

Compound NameBiological ActivityReference
Compound AAntimicrobial
Compound BAnticancer
Compound CNeuropharmacological

Mechanism of Action

The mechanism of action of 2-Phenylethyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups: The diethylamino group (target compound) and methoxy groups (B8) enhance solubility and receptor interactions compared to electron-withdrawing groups like chloro or nitro .
  • Ester Moieties : The 2-phenylethyl ester in the target compound may improve membrane permeability compared to ethyl or pyridin-3-yl methyl esters .

Physicochemical and Structural Properties

  • Melting Points: Analogs like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) melt at 223–225°C , while methoxy-substituted derivatives (e.g., B8) exhibit lower melting points due to reduced crystallinity .
  • Crystal Packing: Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate forms infinite chains via N–H⋯O hydrogen bonds . The target compound’s diethylamino group may disrupt this packing, altering solubility.

Structure-Activity Relationship (SAR) Insights

Position 4 Substituents: Diethylamino groups enhance cytotoxicity and receptor binding . Halogens (Cl, F) improve antimicrobial activity but increase toxicity .

Position 7 Substituents :

  • Methoxyphenyl groups (target compound, B8) contribute to π-π stacking interactions, critical for enzyme inhibition .

Ester Flexibility :

  • Bulky esters (e.g., 2-phenylethyl) may enhance bioavailability compared to smaller esters .

Biological Activity

2-Phenylethyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound characterized by its unique hexahydroquinoline core and various functional groups. This structure suggests potential for diverse biological activities. The compound's molecular formula is C26H30N2O5C_{26}H_{30}N_{2}O_{5}, indicating a significant presence of nitrogen and oxygen that may influence its interactions with biological systems.

The biological activity of this compound is likely mediated through its interaction with specific biological targets such as enzymes and receptors. Similar compounds have shown capabilities in modulating various biochemical pathways. For instance, they may act as inhibitors or activators of enzymes involved in metabolic processes or signaling pathways.

Biological Activities

Research indicates that compounds structurally related to this compound exhibit a range of biological activities:

  • Anti-Ischaemic Activity : A study demonstrated the anti-ischaemic effects of similar compounds using a bilateral common carotid artery occlusion model in mice. The compound was shown to significantly improve blood flow and reduce ischemic damage .
  • Cytotoxicity : In vitro studies have indicated that derivatives of this compound possess cytotoxic properties against various cancer cell lines. For example, certain analogs exhibited IC50 values ranging from 8.36 µM to over 20 µM against K562 and BEL-7402 cell lines .
  • Anti-inflammatory Effects : Compounds derived from similar structures have been shown to inhibit LPS-induced NO production in macrophages, suggesting potential anti-inflammatory properties .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnti-IschaemicNot specified
Compound BCytotoxicity (K562)13.9
Compound CAnti-inflammatoryNot specified

Case Studies

A notable case study involved the synthesis and evaluation of a similar compound where researchers focused on its anti-ischaemic activity. The study utilized Kunming mice and demonstrated significant protective effects against ischemic injury when treated with the compound .

Another investigation into the cytotoxic effects revealed that specific structural modifications could enhance or diminish activity against cancer cell lines. For instance, hydroxyl substitutions at certain positions were critical for maintaining potency against K562 cells .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:

  • Step 1 : Condensation of substituted aldehydes (e.g., 4-diethylaminobenzaldehyde) with amines or ketones to form intermediate imines or enamines.
  • Step 2 : Cyclization under acidic or thermal conditions to construct the hexahydroquinoline core.
  • Step 3 : Esterification or functionalization of the carboxylate group using phenylethyl alcohols. Optimization involves controlling temperature (e.g., 60–80°C for cyclization), solvent selection (e.g., ethanol or toluene), and catalyst use (e.g., p-toluenesulfonic acid). Purity is monitored via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for structural characterization?

A combination of techniques ensures accurate characterization:

Technique Purpose Key Peaks/Features
NMR Confirm substituent positionsδ 1.2–1.4 ppm (diethylamino CH3), δ 3.7–3.9 ppm (methoxy group)
IR Identify functional groups~1700 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (quinoline ketone)
X-ray Crystallography Resolve stereochemistryHexahydroquinoline ring puckering, dihedral angles
HRMS Verify molecular formulaExact mass matching [M+H]+ (e.g., ~600–650 m/z)

Q. How can purity and yield be maximized during synthesis?

  • Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol.
  • Yield Optimization : Slow addition of reagents, inert atmosphere (N2/Ar), and stoichiometric control of reactive intermediates.
  • Analytical Monitoring : HPLC (C18 column, acetonitrile/water mobile phase) to track reaction progress and purity ≥95% .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for similar hexahydroquinoline derivatives?

Discrepancies in biological assays (e.g., antioxidant vs. cytotoxic effects) may arise from:

  • Structural Analogues : Minor substituent changes (e.g., methoxy vs. ethoxy groups) altering target binding .
  • Assay Conditions : Variations in cell lines (e.g., HeLa vs. HEK293), solvent (DMSO concentration), or incubation time.
  • Solution : Standardize protocols (e.g., NIH/WHO guidelines) and validate results via orthogonal assays (e.g., enzymatic inhibition + cell viability) .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to enzymes (e.g., COX-2) or receptors. Focus on the diethylamino group’s electrostatic interactions.
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS).
  • QSAR : Correlate substituent electronegativity with activity (e.g., Hammett constants for phenyl groups) .

Q. What in vitro models are suitable for evaluating pharmacokinetic properties?

  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated intestinal fluid.
  • Permeability : Caco-2 cell monolayers to predict intestinal absorption.
  • Metabolic Stability : Incubation with human liver microsomes (HLMs) and LC-MS/MS to measure half-life (t1/2).
  • Protein Binding : Equilibrium dialysis using human serum albumin .

Methodological Recommendations

  • Synthetic Reproducibility : Document exact stoichiometry and solvent drying (e.g., molecular sieves for toluene) to avoid batch variability .
  • Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to resolve overlapping signals .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity testing to ensure data credibility .

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